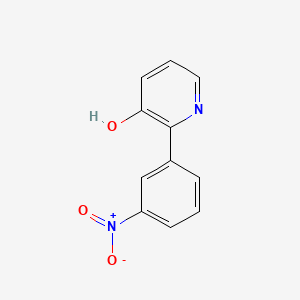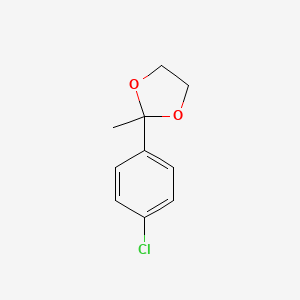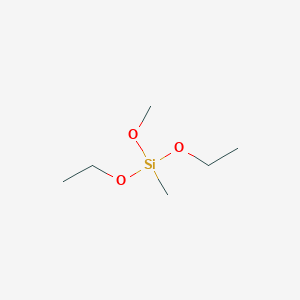
Polydiethoxysiloxane, (45-47% SiO2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polydiethoxysiloxane (PDES), also known as polydiethylsiloxane or PDES 45-47% SiO2, is a silicone-based polymer. It possesses increased viscosity until gelation or precipitation and is used as a binder in investment casting and in zinc-rich paints .
Synthesis Analysis
The synthesis of similar silicon-based polymers often involves processes such as sol–gel chemistry, aging, and drying . The effects of different silicon sources on the mechanical properties of silica aerogels are summarized .Molecular Structure Analysis
Polydiethoxysiloxane belongs to the silicone polymer family . It has a molecular formula of C6H16O3Si and a molecular weight of 164.27 g/mol.Physical And Chemical Properties Analysis
Polydiethoxysiloxane has a density of 1.12-1.15 g/mL at 25°C . It is a silicone-based polymer with a wide range of applications across various fields.Applications De Recherche Scientifique
Microfluidic Devices for Biological Studies
Microfluidic systems fabricated in poly(dimethylsiloxane) (PDMS), a close relative to polydiethoxysiloxane, demonstrate significant advantages for biological analysis, including immunoassays, protein and DNA separation, cell sorting, and manipulation. The properties of PDMS, such as optical transparency, gas permeability, and flexibility, make it a suitable platform for miniaturized biological studies, emphasizing efficiency and unique insights into cell biology (S. Sia & G. Whitesides, 2003).
Polyphenols Research
Although not directly related to Polydiethoxysiloxane, research on polyphenols shows the interdisciplinary interest in polymers and their biological activities, including antioxidative, anti-inflammatory, and antimicrobial properties. This research underlines the importance of polymers in medical, cosmetics, dietary supplements, and food industries, suggesting a parallel in the versatility and application potential of Polydiethoxysiloxane (H. Rajha et al., 2021).
POSS Polymers in Biomaterials
Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) has revealed new synthetic routes and applications, including biomaterials. The review of POSS polymers emphasizes the exciting developments in polymer science, suggesting a relevance for similar research into Polydiethoxysiloxane applications in biomaterials and other fields (Jian Wu & P. Mather, 2009).
Orientations Futures
Future research directions could involve improving the photocatalytic performance of silicon-based materials , investigating the combined interaction of mesoporous silica (SiO2) and photocatalytic titanium dioxide (TiO2) nanoparticles with lipid membranes , and exploring the use of Polydiethoxysiloxane in various applications.
Mécanisme D'action
Target of Action
Diethoxy-methoxy-methylsilane, also known as Polydiethoxysiloxane, is a type of organosilicon compoundIt is primarily used in the production of silicon-based polymers and in various industrial processes .
Mode of Action
The compound interacts with its targets through chemical reactions, particularly hydrolysis and condensation, leading to the formation of siloxane bonds. These reactions result in the creation of silicon-based polymers, which have a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to water and chemicals .
Biochemical Pathways
These polymers can interact with various biological and chemical systems, potentially affecting multiple pathways .
Result of Action
The primary result of diethoxy-methoxy-methylsilane’s action is the formation of silicon-based polymers. These polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medical devices, cosmetics, and insulation materials .
Action Environment
The action of diethoxy-methoxy-methylsilane can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis and condensation reactions involving this compound. Additionally, temperature and pH can also affect the rate and extent of these reactions .
Propriétés
IUPAC Name |
diethoxy-methoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVODZCTKMTLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68412-37-3 |
Source


|
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

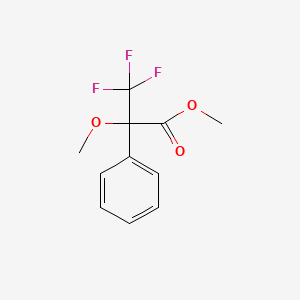
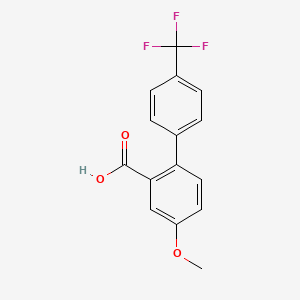
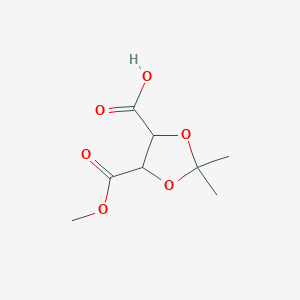
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
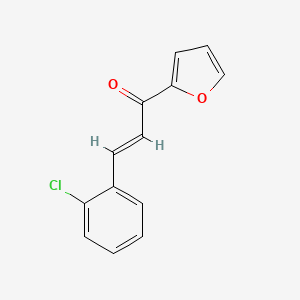
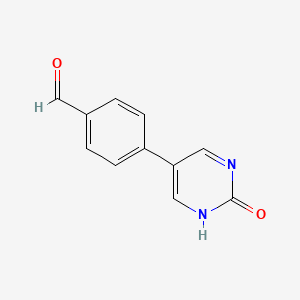

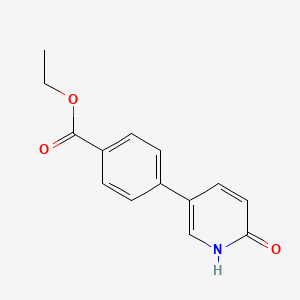


![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)
